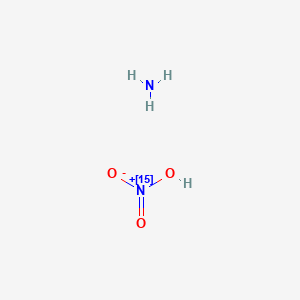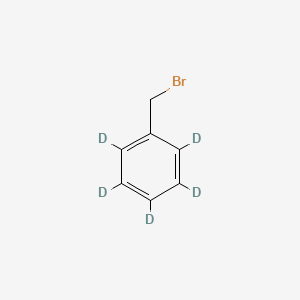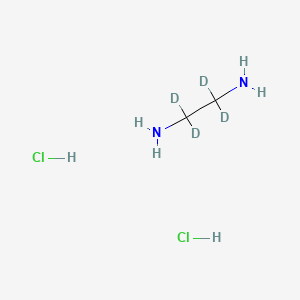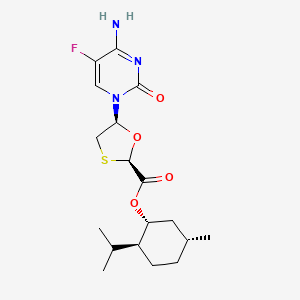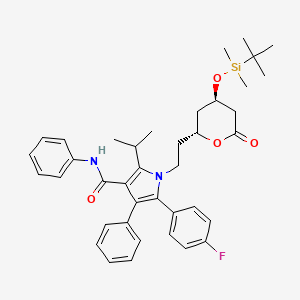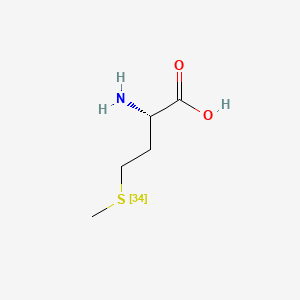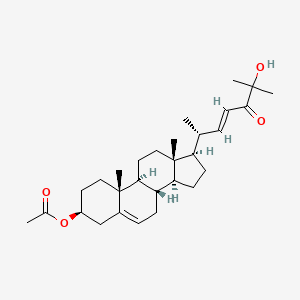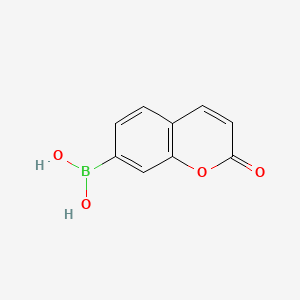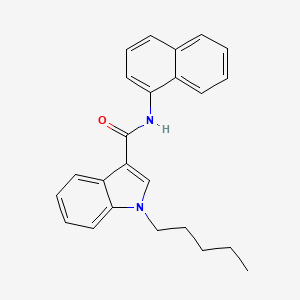
(3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol, or (3β)-3-O-TBDMS-cholest-5-ene-3,24-diol, is a novel compound with a range of potential applications in scientific research. It is a silylated form of a cholestane-type steroid, and has been used as a precursor for the synthesis of a variety of steroid derivatives. The compound has been used in a range of studies, from the synthesis of novel steroids to the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(3β)-3-O-TBDMS-cholest-5-ene-3,24-diol has been used as a precursor for the synthesis of a variety of steroid derivatives. These derivatives have been used in a range of studies, including the study of biochemical and physiological effects. Additionally, (3β)-3-O-TBDMS-cholest-5-ene-3,24-diol has been used as an intermediate in the synthesis of novel steroids, such as 3-O-TBDMS-cholest-5-ene-3,24-diol-3-O-acetate. This compound has also been used in the synthesis of cholestane-type steroids with modified side chains.
Wirkmechanismus
Target of Action
The primary target of (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol is Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a multifunctional serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle control, apoptosis, embryonic development, cell differentiation, cell motility, microtubule function, and inflammation .
Mode of Action
The compound likely interacts with GSK-3β, inhibiting its activity . This inhibition can lead to the disruption of various biochemical pathways regulated by GSK-3β, resulting in changes at the cellular level .
Biochemical Pathways
The inhibition of GSK-3β affects multiple key cell-signaling pathways. For instance, GSK-3β is involved in the Wnt/β-catenin pathway, often referred to as the canonical pathway, which regulates the expression of β-catenin-dependent gene expression that directs embryogenesis and stem cell fate . Aberrant Wnt signaling can contribute to diseases such as cancer, while activation of Wnt/β-catenin signaling is a target of interest in stem cell therapy and regenerative medicine .
Pharmacokinetics
In silico studies suggest that analogs of gsk-3β inhibitors, which could include this compound, have drug-like properties . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), thus affecting its bioavailability.
Result of Action
The inhibition of GSK-3β by (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol can lead to various molecular and cellular effects. For instance, it can affect embryonic development, stem cell proliferation, self-renewal, tissue regeneration, and remodeling in adults . Aberrant Wnt signaling, which can be caused by GSK-3β inhibition, can contribute to diseases such as cancer .
Vorteile Und Einschränkungen Für Laborexperimente
(3β)-3-O-TBDMS-cholest-5-ene-3,24-diol has a number of advantages for laboratory experiments. The compound is relatively easy to synthesize, and is also stable and soluble in a variety of solvents. Furthermore, the compound is relatively inexpensive, making it a cost-effective option for laboratory experiments. One of the main limitations of the compound is its limited availability. Furthermore, the compound is highly reactive and should be handled with care.
Zukünftige Richtungen
The potential future directions for (3β)-3-O-TBDMS-cholest-5-ene-3,24-diol are numerous. Further research into the biochemical and physiological effects of the compound could lead to the development of novel therapeutic agents. Additionally, the compound could be used as a precursor for the synthesis of other modified steroids, which could be used in a range of studies. Finally, the compound could be used to investigate the effects of silylated steroids on biochemical and physiological processes.
Synthesemethoden
The synthesis of (3β)-3-O-TBDMS-cholest-5-ene-3,24-diol was first reported in 2011 by a team of researchers from the National Institute of Pharmaceutical Education and Research in India. The synthesis involves the reaction of a cholestane-type steroid with tert-butyldimethylsilyl chloride in the presence of a base. The reaction is carried out at room temperature and yields a silylated form of the steroid. The product is then isolated and purified to obtain (3β)-3-O-TBDMS-cholest-5-ene-3,24-diol.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol involves the protection of the hydroxyl groups at positions 3 and 24 of cholest-5-ene, followed by the introduction of a tert-butyldimethylsilyl (TBDMS) group at position 3. The TBDMS group will then be removed to reveal the hydroxyl group at position 3, which will be oxidized to a ketone. Finally, the ketone will be reduced to yield the desired compound.", "Starting Materials": [ "Cholest-5-ene", "tert-Butyldimethylsilyl chloride", "Triethylamine", "Methanol", "Acetic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetone" ], "Reaction": [ "Protection of hydroxyl group at position 24: Cholest-5-ene is dissolved in methanol and acetic acid, and the solution is cooled to 0°C. Sodium borohydride is added slowly to the solution, followed by hydrochloric acid. The resulting mixture is stirred for 1 hour, and the precipitate is filtered and washed with water to yield the protected cholest-5-ene-24-ol.", "Protection of hydroxyl group at position 3: The protected cholest-5-ene-24-ol is dissolved in dichloromethane, and triethylamine and TBDMS chloride are added to the solution. The mixture is stirred for 12 hours, and the product is purified by column chromatography to yield the TBDMS-protected cholest-5-ene-3,24-diol.", "Removal of TBDMS group: The TBDMS-protected cholest-5-ene-3,24-diol is dissolved in methanol, and sodium hydroxide is added to the solution. The mixture is stirred for 1 hour, and the product is purified by column chromatography to yield the cholest-5-ene-3,24-diol.", "Oxidation of hydroxyl group at position 3: Cholest-5-ene-3,24-diol is dissolved in acetone, and pyridinium chlorochromate is added to the solution. The mixture is stirred for 24 hours, and the product is purified by column chromatography to yield the cholest-5-ene-3-one-24-ol.", "Reduction of ketone group: Cholest-5-ene-3-one-24-ol is dissolved in methanol, and sodium borohydride is added to the solution. The mixture is stirred for 1 hour, and the product is purified by column chromatography to yield the final product, (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol." ] } | |
CAS-Nummer |
84529-86-2 |
Molekularformel |
C30H54O2Si |
Molekulargewicht |
474.845 |
IUPAC-Name |
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol |
InChI |
InChI=1S/C30H54O2Si/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27,31H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1 |
InChI-Schlüssel |
YORJZEWEGWVASD-NXUCFJMCSA-N |
SMILES |
CC(CCCO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Synonyme |
(3β)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



